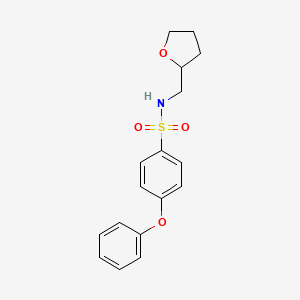

4-苯氧基-N-(四氢-2-呋喃基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the context of developing high-affinity inhibitors and receptor antagonists. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating potent inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has been undertaken to create novel nonsteroidal progesterone receptor antagonists, with the benzenesulfonanilide skeleton functioning as a new scaffold for these antagonists . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes, and evaluated their bioactivity, including cytotoxicity and inhibition of carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their bioactivity. The structure-activity relationship (SAR) of these compounds has been investigated to optimize their inhibitory effects on specific enzymes or receptors. For example, the presence of a 4-phenoxyphenyl group in the benzenesulfonamide scaffold has been found to be effective for the development of both progesterone receptor antagonists and glucocorticoid receptor modulators . The latter study also highlighted the importance of substituents on the benzenesulfonamide scaffold, with a 4-cyano derivative showing potent glucocorticoid receptor antagonistic activity .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be influenced by the presence of various functional groups. In the context of receptor modulation, the introduction of different substituents has been shown to affect the binding affinity and selectivity of the compounds towards their targets . Additionally, the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes has been demonstrated, showcasing the potential for chemical transformations involving benzenesulfonamide-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structures. These properties are essential for the compounds' bioavailability, stability, and overall efficacy as inhibitors or receptor antagonists. While the papers provided do not delve into detailed physical property analysis, the biochemical evaluations and bioactivity studies suggest that the compounds possess the necessary stability and bioactivity for potential therapeutic applications . The endurance test of a nickel complex in the hydroxylation of benzene indicates a high turnover number, suggesting a stable and efficient catalytic process .

科学研究应用

光动力治疗应用

苯磺酰胺衍生物,如用苯磺酰胺单元取代的锌酞菁,由于其高单线态氧量子产率和良好的荧光性质,在光动力治疗(PDT)中显示出巨大的潜力。这些化合物以其在光激活后产生活性氧物质的能力为特征,被探索用于治疗癌症。研究突出了此类衍生物作为 PDT 中 II 型光敏剂的重要性,为各种癌症提供了一种非侵入性治疗选择 (Pişkin, Canpolat, & Öztürk, 2020)。

有机化学中的合成应用

苯磺酰胺衍生物的作用延伸至有机合成化学,它们可作为各种化合物的合成中间体。例如,定向邻位金属化 (DoM) 技术利用苯磺酰胺进行杂环合成,展示了这些化合物在构建复杂分子结构方面的多功能性。该方法突出了磺酰胺在促进各种化学转化中的效用,包括重排和交叉偶联反应,这些反应在药物化学和药物开发中至关重要 (Familoni, 2002)。

抑制研究和生物筛选

磺酰胺衍生物因其对各种生物靶标的抑制活性而被广泛研究。例如,由苯磺酰胺支架合成的化合物已显示出作为碳酸酐酶抑制剂的潜力。这些研究不仅有助于了解这些抑制剂的作用机制,还为针对碳酸酐酶是相关靶标的疾病开发治疗剂开辟了途径 (Gul et al., 2016)。

新型非甾体受体拮抗剂

进一步的研究导致开发出 N-(4-苯氧基苯基)苯磺酰胺衍生物作为各种受体的非甾体拮抗剂,包括孕酮受体和糖皮质激素受体。这些发现对于治疗子宫肌瘤、子宫内膜异位症、乳腺癌和某些精神疾病等疾病具有重要意义,展示了苯磺酰胺衍生物在临床环境中的治疗潜力 (Yamada et al., 2016)。

属性

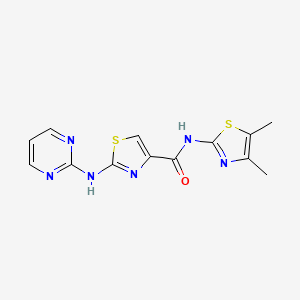

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-3,5-6,8-11,16,18H,4,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXLJKBAYZHMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)

![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)

![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)